molecular formula C14H12O4S B1612038 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid CAS No. 2487-39-0

3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid

Cat. No. B1612038
CAS RN: 2487-39-0
M. Wt: 276.31 g/mol
InChI Key: YQPMAEULEMJCMG-UHFFFAOYSA-N
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Description

3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid , also known by its IUPAC name, is a chemical compound with the following properties:



  • Molecular Formula : C~18~H~19~NO~2~S~2~

  • Molecular Weight : 345.49 g/mol

  • Appearance : Dark red solid



Molecular Structure Analysis

The molecular structure of 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid consists of the following functional groups:



  • A piperidine ring (containing a sulfur atom) attached to a naphthalene ring .

  • A carbodithioate group.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Stability : Assess its stability under different conditions (e.g., temperature, pH).


Scientific Research Applications

Molecular Structure and Complex Formation

  • Characterization of Molecular Complexes : The structure of 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid (referred to as compound 1) and its molecular complex with other compounds has been determined. Compound 1 was found to crystallize in a specific space group, and its molecular complex formation with 4,4′-bipyridine resulted in different types of hydrogen bonding interactions (Singh & Baruah, 2011).

Synthesis and Chemical Reactions

  • Synthesis of Benzo[g]indoles : A study described the reaction of derivatives of 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid with primary amines, leading to the formation of various benzo[g]indoles, which are significant in organic chemistry (Yi, Cho, & Lee, 2005).

Applications in Biochemistry and Molecular Biology

  • Electrochemical Detection of Modified Oligonucleotides : Compounds derived from the reaction of 1,4-naphthoquinone with β-thiopropionic acid, including 3-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)thio]propanoic acids, were used to modify oligonucleotides. This modification facilitated their electrochemical detection on Au electrodes, indicating potential applications in molecular biology and bioanalytical chemistry (Shundrin et al., 2016).

Anticancer Potential

  • Synthesis and Anticancer Evaluation : Derivatives of 1,4-naphthoquinone, including those containing the 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid moiety, were synthesized and evaluated for their anticancer activity. Some of these compounds displayed potent cytotoxic activity against various human cancer cell lines, with low toxicity in normal human kidney cells, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Binding with Serum Albumin

  • Selective Binding to Serum Albumin Proteins : The study of naphthoquinone derivatives, including those tethered to carboxylic acids or pyridines like 3-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)thio]propanoic acid, revealed selective and substrate-dependent binding to bovine and human serum albumin. This understanding is crucial in evaluating the pharmacokinetics and pharmacodynamics of these compounds (Jali, Kuang, Neamati, & Baruah, 2014).

Safety And Hazards


  • Hazard Statements : The compound poses risks associated with ingestion (H302), skin irritation (H315), eye irritation (H319), and inhalation (H335).

  • Precautionary Measures : Handle with care, avoid contact with eyes and skin, and use appropriate protective equipment.


Future Directions

Research avenues include:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Explore modifications to enhance properties.

  • Structural Elucidation : Further characterize its structure using spectroscopic techniques.


properties

IUPAC Name

3-(3-methyl-1,4-dioxonaphthalen-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-8-12(17)9-4-2-3-5-10(9)13(18)14(8)19-7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPMAEULEMJCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592993
Record name 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid

CAS RN

2487-39-0
Record name 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid
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3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid
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3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid
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3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid
Reactant of Route 5
3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid
Reactant of Route 6
3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid

Citations

For This Compound
1
Citations
E Braud, ML Goddard, S Kolb, MP Brun… - Bioorganic & medicinal …, 2008 - Elsevier
CDC25 phosphatases are considered as attractive targets for anti-cancer therapy. To date, quinone derivatives are among the most potent inhibitors of CDC25 phosphatase activity. We …
Number of citations: 28 www.sciencedirect.com

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